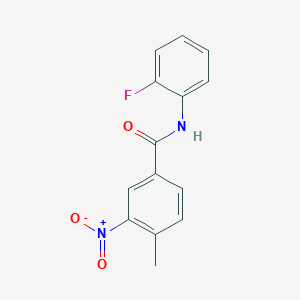

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide

Descripción

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide is an organic compound that features a fluorophenyl group, a methyl group, and a nitrobenzamide group

Propiedades

Fórmula molecular |

C14H11FN2O3 |

|---|---|

Peso molecular |

274.25 g/mol |

Nombre IUPAC |

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C14H11FN2O3/c1-9-6-7-10(8-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |

Clave InChI |

RAWBGPPTOXFDKB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2-aminophenyl)-4-methyl-3-nitrobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of N-(2-fluorophenyl)-4-carboxy-3-nitrobenzamide.

Aplicaciones Científicas De Investigación

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide: shares similarities with other fluorophenyl-substituted benzamides and nitrobenzamides.

N-(2-fluorophenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide: Substitution of fluorine with chlorine can alter the compound’s properties.

Uniqueness

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a fluorophenyl group and a nitro group, which impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications.

Actividad Biológica

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide features a fluorophenyl group, a methyl group, and a nitrobenzamide moiety. This unique structure contributes to its pharmacological properties.

The biological activity of N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : Similar compounds have been shown to modulate P2X receptors, which are involved in pain signaling and inflammatory responses. The presence of the fluorophenyl group may enhance lipophilicity and bioavailability, potentially increasing therapeutic efficacy.

- Inhibition of Kinases : The compound's nitro group can participate in redox reactions, influencing kinase activity. For instance, related compounds have demonstrated significant inhibitory effects on the ERK pathway in melanoma cells, suggesting that N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide may also exert similar effects .

Biological Activity

Research indicates that N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide exhibits significant biological activity across various assays:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by disrupting critical signaling pathways. For example, compounds with similar structures have been reported to suppress ERK phosphorylation in melanoma cells .

- Antimicrobial Properties : There is emerging evidence that suggests potential antimicrobial activity against various pathogens. The nitro group may play a crucial role in this activity by participating in redox reactions that affect microbial viability.

- Neurological Effects : Given its structural similarity to known analgesics, this compound may also influence neurological pathways related to pain perception and inflammation.

Case Studies

Several studies have investigated the biological effects of compounds similar to N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide:

- Study on Melanoma Cells : In vitro assays demonstrated that related compounds inhibited the proliferation of B-RafV600E mutant melanoma cells through ERK pathway modulation. The most potent analogs showed significant tumor growth inhibition in vivo without adverse effects on body weight .

- Trypanosomiasis Treatment : Research has indicated that similar benzamide derivatives can displace essential proteins from DNA binding sites, leading to parasite death in models of African trypanosomiasis. This suggests potential for developing new treatments against kinetoplastid parasites .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.